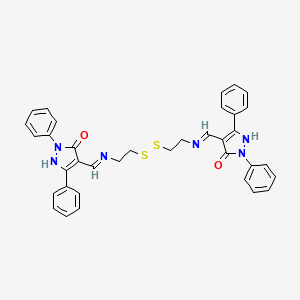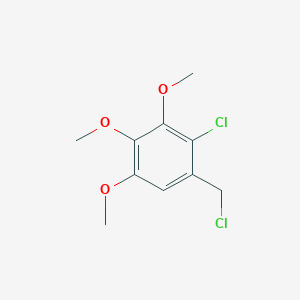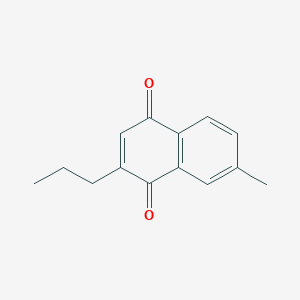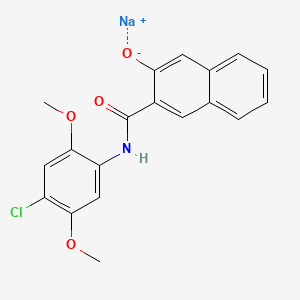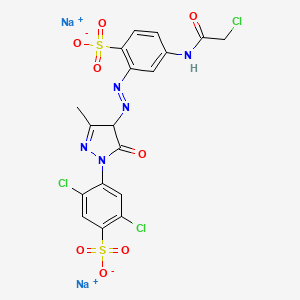
Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt typically involves multiple steps:
Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Chloroacetylation: The benzenesulfonic acid is then reacted with chloroacetyl chloride to introduce the chloroacetyl group.
Azo Coupling: The resulting compound undergoes azo coupling with 1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo linkage.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
- Continuous sulfonation using sulfuric acid.
- Controlled chloroacetylation in a reaction vessel.
- Efficient azo coupling in a stirred tank reactor.
- Final neutralization and crystallization to obtain the disodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage.
Reduction: Reduction reactions can cleave the azo bond, leading to the formation of amines.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as a catalyst in organic reactions due to its sulfonic acid group.
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential use in drug delivery systems.
- Evaluated for its anti-inflammatory properties.
Industry
- Utilized in the production of specialty chemicals.
- Employed in the formulation of detergents and surfactants.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: Interacts with enzymes and proteins, altering their activity.
Pathways Involved: Inhibits specific biochemical pathways, leading to antimicrobial or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog without the chloroacetyl and azo groups.
Sulfanilic acid: Contains a sulfonic acid group but lacks the complex azo linkage.
p-Toluenesulfonic acid: Similar sulfonic acid functionality but with a different aromatic ring structure.
Uniqueness
- The presence of the chloroacetyl group and azo linkage makes Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt unique in its reactivity and potential applications.
- Its disodium salt form enhances its solubility and stability in aqueous solutions.
Propriétés
Numéro CAS |
72379-42-1 |
|---|---|
Formule moléculaire |
C18H12Cl3N5Na2O8S2 |
Poids moléculaire |
642.8 g/mol |
Nom IUPAC |
disodium;2,5-dichloro-4-[4-[[5-[(2-chloroacetyl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C18H14Cl3N5O8S2.2Na/c1-8-17(18(28)26(25-8)13-5-11(21)15(6-10(13)20)36(32,33)34)24-23-12-4-9(22-16(27)7-19)2-3-14(12)35(29,30)31;;/h2-6,17H,7H2,1H3,(H,22,27)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clé InChI |
NLDPUNQZQQOYAI-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)CCl)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



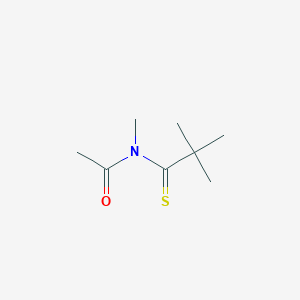
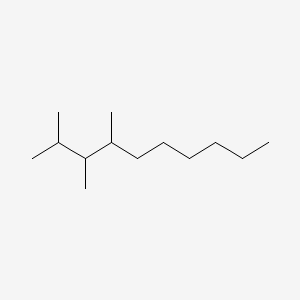

![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
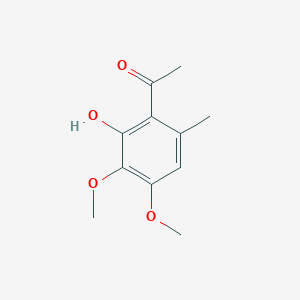
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
